molecular formula C9H18N2O5S B3815232 methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate

methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate

Cat. No. B3815232
M. Wt: 266.32 g/mol
InChI Key: QRRDKMOAWZFLLP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate, also known as MDL-73811, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitter activity in the central nervous system.

Mechanism of Action

Methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate acts as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmitter activity and improved cognitive function.
Biochemical and Physiological Effects
methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate has been shown to improve cognitive function and memory in animal models by increasing the concentration of acetylcholine in the brain. Additionally, the compound has been shown to have insecticidal properties by disrupting the nervous system of insects.

Advantages and Limitations for Lab Experiments

Methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate is a potent inhibitor of acetylcholinesterase, making it an excellent tool for studying the role of this enzyme in neurological disorders. However, the compound's potency also makes it challenging to work with, as it requires careful handling to avoid accidental exposure.

Future Directions

There are several potential future directions for research on methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate. One area of interest is the compound's potential use as an insecticide, as it has been shown to be effective in disrupting the nervous system of insects. Additionally, further research is needed to determine the compound's potential therapeutic applications in the treatment of neurological disorders. Finally, the synthesis method for methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate could be further optimized to improve yields and purity of the final product.
Conclusion
In conclusion, methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate is a potent inhibitor of acetylcholinesterase that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders. The compound's ability to improve cognitive function and memory in animal models, as well as its insecticidal properties, make it an exciting area of research. Further studies are needed to determine the compound's potential therapeutic applications and to optimize the synthesis method for improved yields and purity.

Scientific Research Applications

Methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound's ability to inhibit acetylcholinesterase has been shown to improve cognitive function and memory in animal models. Additionally, methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate has been investigated for its potential use as an insecticide due to its ability to disrupt the nervous system of insects.

properties

IUPAC Name

methyl (2R,4S)-1-(dimethylsulfamoyl)-4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O5S/c1-10(2)17(14,15)11-5-4-7(12)6-8(11)9(13)16-3/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRDKMOAWZFLLP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,4S)-1-(dimethylsulfamoyl)-4-hydroxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate

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